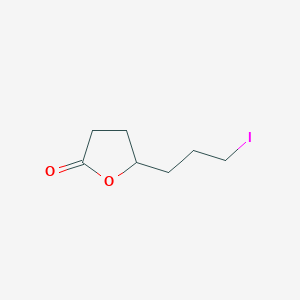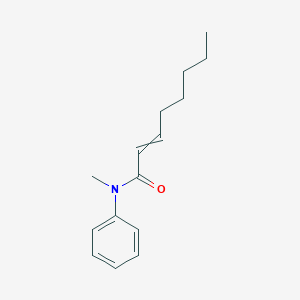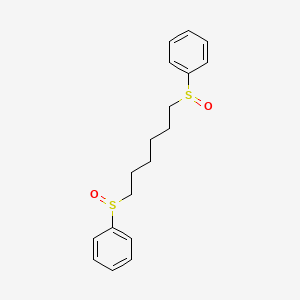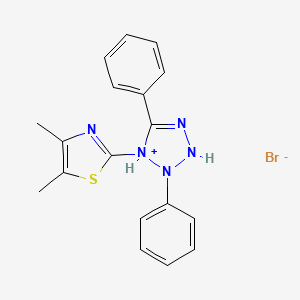
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- is a derivative of xanthone, a class of oxygenated heterocyclic compounds Xanthones are known for their diverse structures and wide range of biological activities
Vorbereitungsmethoden
The synthesis of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- typically involves the use of salicylic acid derivatives and phenolic compounds. One common method includes heating salicylic acid phenyl ester to high temperatures (275-285°C) to initiate the reaction and distill off the resulting phenol. The temperature is then increased to 350-355°C to complete the reaction, yielding the desired xanthone derivative . Industrial production methods often involve similar high-temperature processes, with additional purification steps to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthone derivatives.
Substitution: The hydroxyl and methoxy groups on the xanthone ring can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- can be compared with other xanthone derivatives, such as:
1,3,5-Trihydroxyxanthone: Similar in structure but with hydroxyl groups at different positions, leading to different chemical and biological properties.
1,3,7-Trihydroxyxanthone: Lacks the methoxy group, which affects its solubility and reactivity.
Mangiferin: A xanthone glucoside with additional sugar moieties, known for its strong antioxidant and anti-inflammatory properties.
The uniqueness of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- lies in its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other xanthone derivatives.
Eigenschaften
CAS-Nummer |
352359-50-3 |
|---|---|
Molekularformel |
C14H10O6 |
Molekulargewicht |
274.22 g/mol |
IUPAC-Name |
1,3,7-trihydroxy-4-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-13-9(17)5-8(16)11-12(18)7-4-6(15)2-3-10(7)20-14(11)13/h2-5,15-17H,1H3 |
InChI-Schlüssel |
UREGCHRUDSFGCP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C2=C1OC3=C(C2=O)C=C(C=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)


silane](/img/structure/B14242736.png)

![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)

![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)

![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)



![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
